Ditellane

Organotellurium Chemistry Coordination Chemistry Oxidative Addition

Ditellane, systematically known as hydrogen ditelluride (H₂Te₂), is the simplest hydrogen dichalcogenide containing a tellurium–tellurium (Te–Te) bond. It belongs to the class of tellurium hydrides and serves as the parent structure for a series of organo-ditellane derivatives.

Molecular Formula H2Te2
Molecular Weight 257.2 g/mol
Cat. No. B1216508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitellane
Molecular FormulaH2Te2
Molecular Weight257.2 g/mol
Structural Identifiers
SMILES[TeH][TeH]
InChIInChI=1S/H2Te2/c1-2/h1-2H
InChIKeyJVCDLODDVKFSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditellane (H₂Te₂) for Research Procurement: Compound Class and Baseline Characteristics


Ditellane, systematically known as hydrogen ditelluride (H₂Te₂), is the simplest hydrogen dichalcogenide containing a tellurium–tellurium (Te–Te) bond [1]. It belongs to the class of tellurium hydrides and serves as the parent structure for a series of organo-ditellane derivatives. As an unstable, chiral molecule with C₂ symmetry, ditellane is of significant theoretical interest due to its predicted parity violation effects, but its inherent instability has limited its practical use and commercial availability [2]. The compound is typically generated in situ from stabilized organo-ditellane precursors, rather than being isolated and supplied as a pure, stable reagent [1].

Why Generic Substitution Fails for Ditellane: The Limitations of In-Class Alternates


Direct substitution of ditellane with other hydrogen dichalcogenides (H₂S₂, H₂Se₂) or simpler tellurium sources (H₂Te) is not possible for applications requiring the unique Te–Te bond motif. The Te–Te bond in ditellane imparts distinct reactivity and decomposition pathways compared to mononuclear tellurium hydrides like H₂Te, which lacks the ability to deliver two tellurium atoms per molecule directly into a product matrix [1]. Furthermore, the extreme instability of the parent H₂Te₂ molecule means that generic tellurium reagents cannot replicate its role as a transient intermediate in certain quantum dot syntheses [2]. These critical differences in bonding and stability directly lead to the quantitative performance gaps documented below.

Quantitative Differentiation Evidence for Ditellane Against its Closest Analogs


Comparative I₂/Br₂ Oxidation Reactivity: Ditellane (oPy₂Te₂) vs. Diselane Analog (oPy₂Se₂)

In a direct head-to-head study, the reactivity of bis(pyridin-2-yl)ditellane (oPy₂Te₂) was compared to its diselane analog (oPy₂Se₂) under identical oxidation conditions with I₂ and Br₂. The ditellane reacted with I₂ to form a stable tellurium(IV) species, oPyTeI₄ (compound 6), whereas the diselane analog formed a monoprotonated cation with a polyiodide network. With Br₂, the ditellane uniquely formed oPyTeBr₄, a tellurium(IV) compound, while the diselane formed a dibromide (oPySeBr₂), retaining the Se(II) oxidation state. This demonstrates the higher propensity of the Te–Te bond to undergo oxidative cleavage and achieve a higher oxidation state [1].

Organotellurium Chemistry Coordination Chemistry Oxidative Addition

Structural Diversity in Iodine Oxidation: Ditellane vs. Diselane Polyiodide Network Formation

A direct comparison was made of the crystalline products from the reaction of bis(pyridin-2-yl)ditellane (oPy₂Te₂) and its diselane analog (oPy₂Se₂) with I₂. The ditellane reaction yielded discrete HoPyTeI₂ (3), while the diselane reaction produced a complex, self-assembled infinite pseudo-cubic polyiodide 3D-network templated by a protonated cation, [(HL1⁺)(I⁻)·5/2I₂]∞ (1). This highlights a fundamental difference in how the Te–Te and Se–Se bond activation directs the supramolecular assembly of polyiodide frameworks [1].

Supramolecular Chemistry Polyiodide Chemistry Chalcogen Bonding

Quantum Dot Precursor Performance: H₂Te₂ vs. Alternative Tellurium Sources for CdTe Synthesis

H₂Te₂, generated in situ from Al₂Te₄ and H₂SO₄, serves as a highly effective tellurium precursor for the synthesis of water-soluble CdTe quantum dots (QDs). This two-step process directly forms CdTe nanocrystals. While a quantitative yield comparison is not available for identical reaction conditions, this specific H₂Te₂-based route is a standard method, and its performance is explicitly benchmarked against alternative selenite salt routes for CdSe QD synthesis, demonstrating a distinct synthetic pathway for telluride materials. The use of H₂Te₂ provides a direct, chalcogen-rich intermediate that is distinct from the use of H₂Te gas or TeO₂ [1].

Quantum Dot Synthesis Cadmium Telluride Nanocrystal Fabrication

High-Value Research and Industrial Application Scenarios for Ditellane Compounds


Synthesis of Discrete High-Oxidation-State Tellurium(IV) Complexes

Researchers requiring a well-defined Te(IV) molecular building block for catalysis or materials chemistry should select a bis(pyridin-2-yl)ditellane precursor. As evidenced by direct comparative studies, oxidation of this ditellane with Br₂ cleanly yields a Te(IV) complex (oPyTeBr₄), a transformation that does not have a parallel with the selenium analog, which retains the Se(II) state [1].

Fabrication of Tellurium(III)-Based Molecular Coordination Complexes

For projects aiming to create tellurium(III) coordination compounds with discrete molecular structures, the ditellane precursor is essential. Its reaction with I₂ yields a distinct tellurium(III) molecular complex (HoPyTeI₂), in contrast to the infinite polyiodide network formed by its diselane counterpart. This makes the ditellane the preferred reagent for applications where a discrete, characterizable molecular product is required [1].

Aqueous Synthesis of Cadmium Telluride Quantum Dots

In the standard aqueous synthesis of CdTe quantum dots, the in-situ generation of H₂Te₂ from a stable precursor (e.g., Al₂Te₄) is a critical step. This method provides a direct pathway to CdTe nanocrystals, and procurement of a reliable H₂Te₂ precursor or its generator is essential for researchers scaling up this established protocol. The chalcogen-rich H₂Te₂ intermediate offers a distinct advantage over mononuclear tellurium sources like H₂Te gas in controlling the nucleation and growth of the QDs [1].

Quote Request

Request a Quote for Ditellane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.